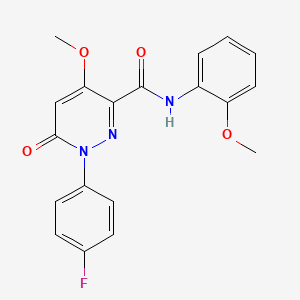

![molecular formula C17H19N3O2 B2357672 2-[(1-环丁酰基吡咯烷-3-基)氧基]喹喔啉 CAS No. 2097894-66-9](/img/structure/B2357672.png)

2-[(1-环丁酰基吡咯烷-3-基)氧基]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline”, also known as CBPQ, is a compound of increasing interest in the scientific community due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of quinoxalines has been extensively studied for the last two decades. A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .

Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .

Chemical Reactions Analysis

Quinoxalines represent bicyclic nitrogen-containing heterocycles with a wide array of applications. They exhibit a multitude of biological activities relevant in medicinal chemistry as well as a plethora of luminescence properties .

Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . The molecular weight of “2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline” is 297.358.

科学研究应用

抗癌和抗增殖活性

喹喔啉衍生物因其抑制细胞增殖的能力而被研究用于癌症治疗。 “2-[(1-环丁酰基吡咯烷-3-基)氧基]喹喔啉”的特定结构可能与各种细胞靶点相互作用,从而导致抗增殖作用,这可能有利于治疗不同类型的癌症 .

抗微生物活性

喹喔啉衍生物的抗微生物特性使其成为开发新型抗生素的候选药物。 研究表明这些化合物可以有效对抗多种微生物,其独特的机制可以帮助对抗抗生素耐药性 .

抗惊厥活性

喹喔啉衍生物已被证明有望成为抗惊厥药。 它们与中枢神经系统受体的相互作用可能有助于控制癫痫发作,为开发新型抗癫痫药物提供潜在途径 .

抗结核活性

结核病(TB)仍然是全球重大的健康问题,喹喔啉衍生物已被确定为潜在的抗结核药物。 研究表明这些化合物可以靶向结核分枝杆菌,引起结核病的细菌,为治疗提供新途径 .

抗疟疾活性

喹喔啉衍生物表现出的抗疟疾活性可能有助于抗击疟疾。 它们干扰疟原虫属的生命周期,疟原虫属是引起疟疾的寄生虫,使它们成为该领域进一步研究的宝贵材料 .

抗炎活性

炎症是许多疾病的关键组成部分,喹喔啉衍生物因其抗炎作用而被研究。 “2-[(1-环丁酰基吡咯烷-3-基)氧基]喹喔啉”可能调节炎症通路,这可能有助于治疗慢性炎症疾病 .

属性

IUPAC Name |

cyclobutyl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(12-4-3-5-12)20-9-8-13(11-20)22-16-10-18-14-6-1-2-7-15(14)19-16/h1-2,6-7,10,12-13H,3-5,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNBXKNLRFNJPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4S)-4-Methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)

![2-[4-(Cyclohexyloxy)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2357590.png)

![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2357592.png)

![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)

![N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2357596.png)

![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2357601.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2357607.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2357608.png)

![N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2357611.png)